![molecular formula C9H19ClN2O2 B2601422 Tert-butyl N-amino-N-(cyclopropylmethyl)carbamate;hydrochloride CAS No. 2551120-27-3](/img/structure/B2601422.png)
Tert-butyl N-amino-N-(cyclopropylmethyl)carbamate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl N-amino-N-(cyclopropylmethyl)carbamate;hydrochloride, also known as Boc-CPM, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of carbamates, which are organic compounds that contain a carbonyl group attached to an amino group. Boc-CPM has been used in various research studies due to its unique properties and potential applications.
Scientific Research Applications
Synthesis of Ceftolozane
This compound is an important intermediate in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .
Skeletal Editing of Organic Molecules
The compound has been used in a method for the “skeletal editing” of organic molecules by nitrogen atom deletion . This method was developed by Prof. Levin and co-workers from the University of Chicago .
Synthesis of N-Boc-protected Anilines
Tert-butyl carbamate, a related compound, has been used in the palladium-catalyzed synthesis of N-Boc-protected anilines . These compounds are important in the field of medicinal chemistry.
Synthesis of Tetrasubstituted Pyrroles
Tert-butyl carbamate has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . These compounds have potential applications in pharmaceuticals and materials science.
Synthesis of Peptide Chemicals
Tert-butyl amino acid esters, which are related to the compound , are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . These compounds are important in the development of new drugs and therapies.
Synthesis of Various Carbamates
The compound is related to a variety of other carbamates, which have diverse applications in scientific research . These include the synthesis of various organic compounds, such as N-Boc-protected amines, and the development of new synthetic methodologies.
properties
IUPAC Name |
tert-butyl N-amino-N-(cyclopropylmethyl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11(10)6-7-4-5-7;/h7H,4-6,10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKMFZWGIHCGQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CC1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.